molecular formula C18H20Cl2N2O2S B11203771 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine

Cat. No.: B11203771
M. Wt: 399.3 g/mol
InChI Key: YEOSZPGKMMOTEL-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine is a chemical compound with a molecular formula of C18H20Cl2N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(2-methylbenzyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H20Cl2N2O2S

Molecular Weight

399.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C18H20Cl2N2O2S/c1-14-4-2-3-5-15(14)13-21-8-10-22(11-9-21)25(23,24)18-12-16(19)6-7-17(18)20/h2-7,12H,8-11,13H2,1H3

InChI Key

YEOSZPGKMMOTEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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